

Application Notes and Protocols for PROTAC Synthesis Using Bis-aminooxy-PEG7

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Compound of Interest

Compound Name: *Bis-aminooxy-PEG7*

Cat. No.: *B606156*

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[4] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5]

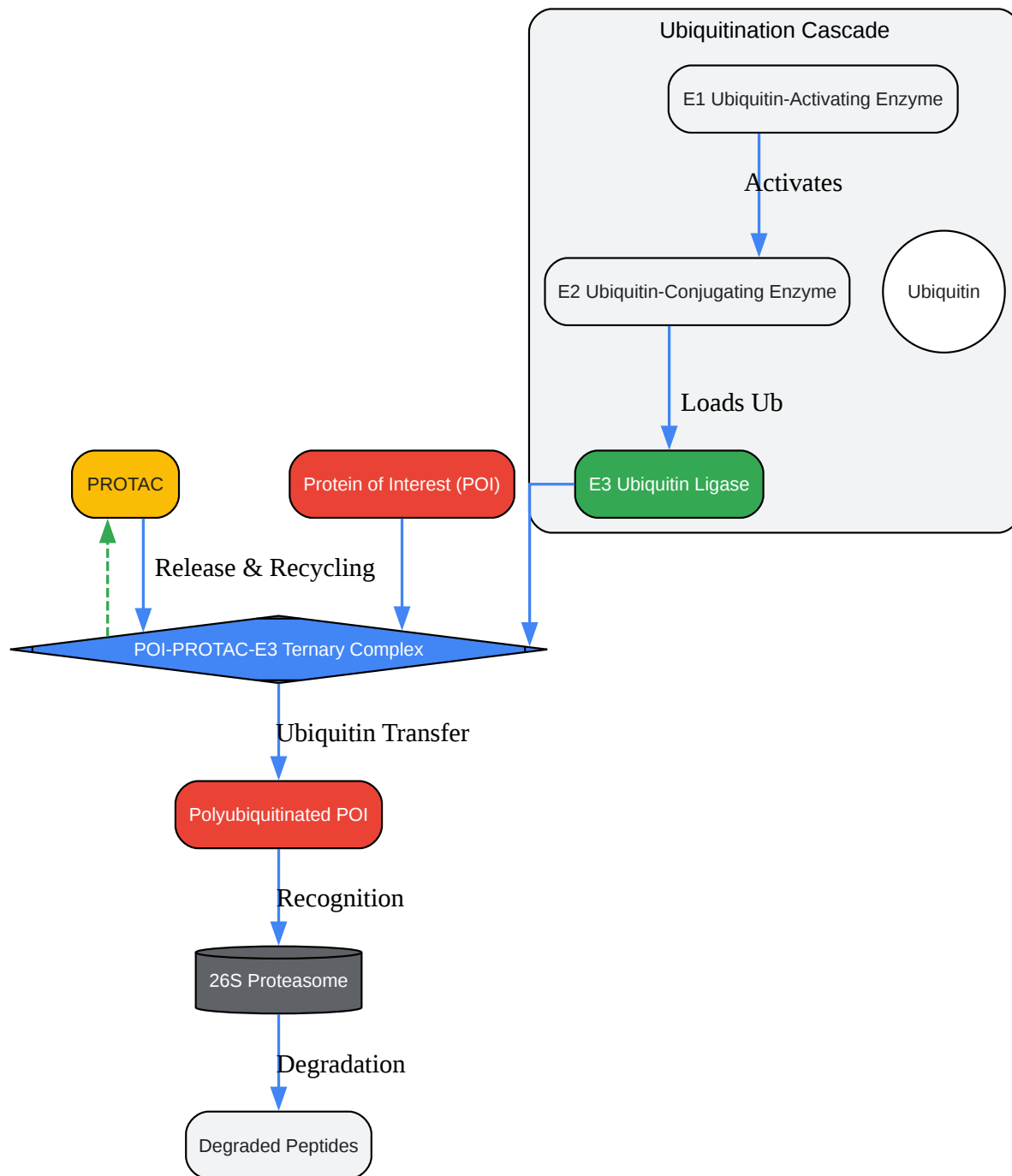
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. **Bis-aminooxy-PEG7** is a bifunctional PEG linker that enables the synthesis of PROTACs through a highly efficient and chemoselective reaction known as oxime ligation. This method involves the reaction of the aminoxy groups on the linker with aldehyde or ketone functionalities on the POI ligand and the E3 ligase ligand, forming stable oxime bonds. This "split PROTAC" approach allows for the modular and rapid assembly of PROTAC libraries for screening and optimization.

These application notes provide detailed protocols for the synthesis of PROTACs using **Bis-aminooxy-PEG7**, along with methods for their characterization and evaluation.

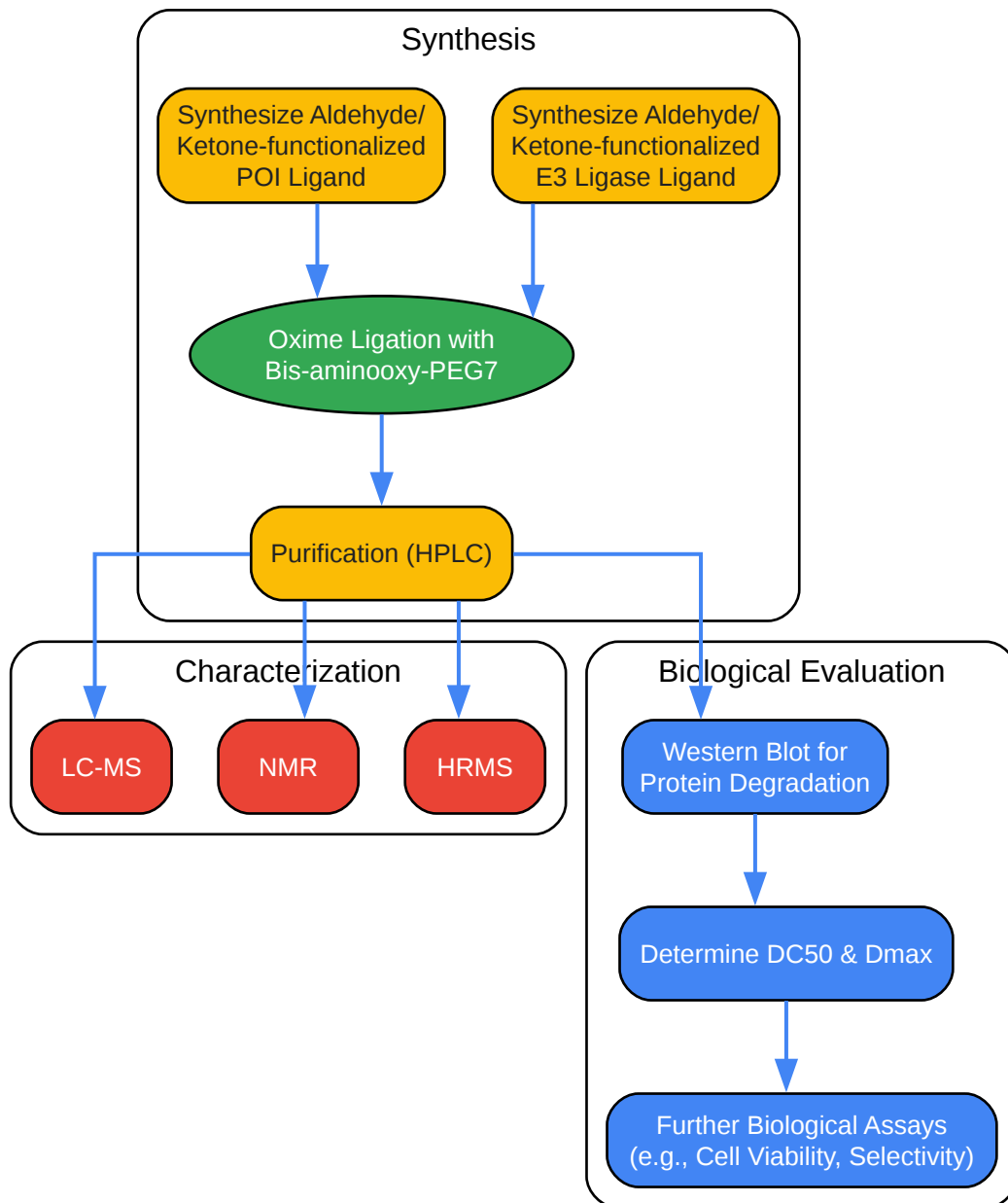
Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein via the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC-Mediated Protein Degradation Pathway



PROTAC Synthesis and Evaluation Workflow



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